molecular formula C18H19N3O3S B2978135 4-Amino-6,7-dimethoxy-3-[(4-methoxyphenyl)methyl]quinazoline-2-thione CAS No. 439096-59-0

4-Amino-6,7-dimethoxy-3-[(4-methoxyphenyl)methyl]quinazoline-2-thione

Cat. No. B2978135
CAS RN: 439096-59-0
M. Wt: 357.43
InChI Key: WUHGLROTRIEJBA-UHFFFAOYSA-N
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Description

“4-Amino-6,7-dimethoxy-3-[(4-methoxyphenyl)methyl]quinazoline-2-thione” is a chemical compound. It is related to the quinazoline family of compounds, which have received significant attention due to their diverse range of biological properties .


Chemical Reactions Analysis

Quinazolinones, which are related to the compound , are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . They are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .

Scientific Research Applications

Cyclic GMP Phosphodiesterase Inhibitors

Research has demonstrated the significance of quinazoline derivatives as potent and selective inhibitors of cyclic GMP phosphodiesterase (cGMP-PDE), crucial for vasodilation and cardiovascular function. Takase et al. (1994) synthesized various quinazoline compounds, identifying the necessity of 6-substitution for inhibitory activity towards cGMP-PDE, highlighting their therapeutic potential in coronary artery diseases (Takase et al., 1994).

Antimicrobial, Analgesic, and Anti-inflammatory Applications

Dash et al. (2017) explored quinazoline derivatives for their antimicrobial, analgesic, and anti-inflammatory properties. The study synthesized new quinazoline-4-one/4-thione derivatives, demonstrating their effectiveness against microbes and in managing pain and inflammation, offering a basis for developing novel therapeutic agents (Dash et al., 2017).

Apoptosis Inducers for Anticancer Therapy

Sirisoma et al. (2010) investigated N-methyl-4-(4-methoxyanilino)quinazolines for their role as apoptosis inducers, identifying them as potential anticancer agents. The study emphasized the structural activity relationship of the quinazoline ring, finding specific substitutions that enhance anticancer activity, pointing towards promising treatments for cancer (Sirisoma et al., 2010).

Synthesis and Characterization for Material Science

Yan et al. (2013) focused on the synthesis and characterization of quinazoline derivatives, contributing to material science through the development of new compounds with potential applications in organic electronics and photonics (Yan et al., 2013).

properties

IUPAC Name

4-amino-6,7-dimethoxy-3-[(4-methoxyphenyl)methyl]quinazoline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-22-12-6-4-11(5-7-12)10-21-17(19)13-8-15(23-2)16(24-3)9-14(13)20-18(21)25/h4-9H,10,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZNZLBJPRUBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=C3C=C(C(=CC3=NC2=S)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6,7-dimethoxy-3-[(4-methoxyphenyl)methyl]quinazoline-2-thione

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